molecular formula C13H12O3 B8732918 1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE CAS No. 81474-54-6

1-(FURAN-2-YL)-2-(4-METHOXYPHENYL)ETHANONE

Cat. No. B8732918
Key on ui cas rn: 81474-54-6
M. Wt: 216.23 g/mol
InChI Key: KAPQFLKYRYKTBQ-UHFFFAOYSA-N
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Patent
US05098918

Procedure details

Furan (5 g, 73.5 mmol) in CH2Cl2 (10 ml) was added to a solution of p-methoxyphenylacetyl chloride (2.21 g, 14.7 mmol) and trifluoromethanesulfonic acid (150 μl) in CH2Cl2 (25 ml) at reflux. The reaction was quenched after 3 hours by pouring the solution over a 10% HCl/ice slurry. The organic layer was washed with 10% aqueous NaOH, dried over MgSO4, and the solvent was removed under reduced pressure. The crude oil was chromatographed ion SiO2 (85 g), eluting with Hexane/EtOAc, 4/1, to give 20 (1.12 g, 35.3%) 41.5°-43.0° C.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
35.3%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](Cl)=[O:16])=[CH:10][CH:9]=1.FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:15](=[O:16])[CH2:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
2.21 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
150 μL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
by pouring the solution over a 10% HCl/ice slurry
WASH
Type
WASH
Details
The organic layer was washed with 10% aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was chromatographed ion SiO2 (85 g)
WASH
Type
WASH
Details
eluting with Hexane/EtOAc, 4/1

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 35.3%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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